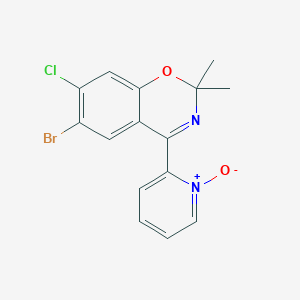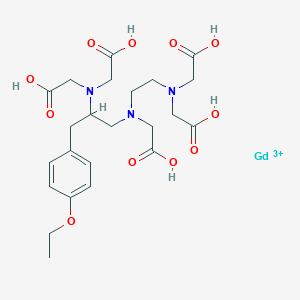
Gky4flz8DM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OPC-29030 is a synthetic compound known for its potent inhibition of platelet adhesion. It is a sulfinyl derivative that interferes with the release of 12(S)-hydroxyeicosatetraenoic acid from platelets, making it a valuable agent in preventing platelet aggregation and thrombus formation .
Preparation Methods
The synthesis of OPC-29030 involves several key steps:
Diastereoselective Oxidation: The initial step involves the diastereoselective oxidation of a chiral non-racemic sulfide using vanadium acetylacetonate and cumene hydroperoxide in the presence of molecular sieves.
Conversion to Mesylate: The hydroxyl function is converted to the corresponding mesylate function, followed by reduction to methylene function using super Hydride®.
Recrystallization: The obtained sulfoxide, which has moderate to high diastereoselectivity, is further purified by recrystallization.
Chemical Reactions Analysis
OPC-29030 undergoes several types of chemical reactions:
Reduction: The mesylate function is reduced to a methylene function.
Substitution: The hydroxyl group is substituted with a mesylate group.
Common reagents used in these reactions include vanadium acetylacetonate, cumene hydroperoxide, and super Hydride® . The major product formed from these reactions is the sulfinyl derivative, OPC-29030 .
Scientific Research Applications
OPC-29030 has several scientific research applications:
Mechanism of Action
OPC-29030 exerts its effects by inhibiting the production of 12(S)-hydroxyeicosatetraenoic acid, a key mediator in platelet aggregation . It targets the enzyme 12-lipoxygenase, preventing its translocation and subsequent production of 12(S)-hydroxyeicosatetraenoic acid . This inhibition reduces platelet adhesion and thrombus formation .
Comparison with Similar Compounds
OPC-29030 is unique in its high diastereoselectivity and potent inhibition of platelet adhesion. Similar compounds include:
Sulfinyl Derivatives: Other sulfinyl derivatives also inhibit platelet adhesion but may have lower diastereoselectivity.
12-Lipoxygenase Inhibitors: Compounds that inhibit 12-lipoxygenase can also reduce platelet aggregation, but OPC-29030 is particularly effective due to its specific mechanism of action.
Properties
CAS No. |
161190-38-1 |
|---|---|
Molecular Formula |
C22H23N3O3S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
6-[3-[(S)-[1-(2-methylphenyl)imidazol-2-yl]sulfinyl]propoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C22H23N3O3S/c1-16-5-2-3-6-20(16)25-12-11-23-22(25)29(27)14-4-13-28-18-8-9-19-17(15-18)7-10-21(26)24-19/h2-3,5-6,8-9,11-12,15H,4,7,10,13-14H2,1H3,(H,24,26)/t29-/m0/s1 |
InChI Key |
NWEQSTQRGHLUQL-LJAQVGFWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C=CN=C2[S@@](=O)CCCOC3=CC4=C(C=C3)NC(=O)CC4 |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN=C2S(=O)CCCOC3=CC4=C(C=C3)NC(=O)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-(pyridin-2-ylsulfanylmethyl)-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline](/img/structure/B10782104.png)


![(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782119.png)
![2-{6-[(2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl]quinolin-2-yl}benzoic acid](/img/structure/B10782135.png)

![3-Methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782145.png)
![3-amino-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B10782147.png)

![6-[5-Acetamido-2-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B10782163.png)

![4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol](/img/structure/B10782193.png)

![2-Amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid](/img/structure/B10782202.png)
